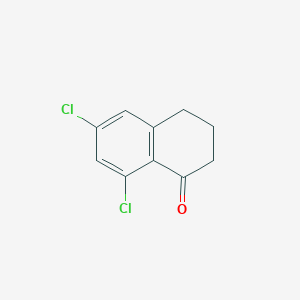
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
概要
説明
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as DDN, is a chemical compound belonging to the family of naphthalene-1,2-dione derivatives. It is a white crystalline solid with a molecular weight of 202.07 g/mol and a melting point of 156-158°C. DDN is a useful synthetic intermediate for the synthesis of a variety of organic compounds and has been used in a wide range of applications, including drug synthesis, agriculture, and catalysis.
科学的研究の応用
DDN has been used extensively in scientific research for a variety of applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, pesticides, and pharmaceuticals. It has also been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids and peptides. In addition, DDN has been used as a fluorescent probe in the study of biological systems, as well as in the study of the structure and function of proteins.
作用機序
The mechanism of action of DDN is not fully understood. It is believed that DDN interacts with the electron-rich aromatic rings of molecules, leading to a decrease in the electron density of the molecules and the formation of a covalent bond between the molecules and DDN. This covalent bond is believed to be responsible for the catalytic activity of DDN.
生化学的および生理学的効果
The biochemical and physiological effects of DDN are not well understood. It is believed to have some anti-inflammatory, anti-oxidant, and anti-fungal activity, but further research is needed to confirm these effects.
実験室実験の利点と制限
The advantages of using DDN in laboratory experiments include its low cost, high reactivity, and high yield. The main limitation of using DDN in laboratory experiments is its potential toxicity. DDN is a potent irritant and can cause skin and eye irritation if handled improperly.
将来の方向性
The potential applications of DDN are vast and further research is needed to fully understand its biochemical and physiological effects. Future research should focus on the development of new syntheses methods for DDN, as well as the development of new methods for its use in drug synthesis, agriculture, and catalysis. In addition, further research should be conducted to better understand the mechanism of action of DDN and its potential toxicity. Finally, research should be conducted to explore the potential applications of DDN in the treatment of various diseases and disorders.
特性
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPLNFAQDGFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




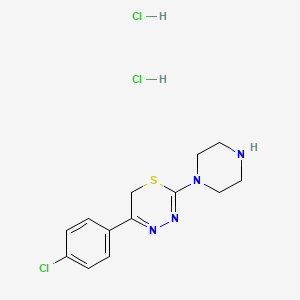
![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)
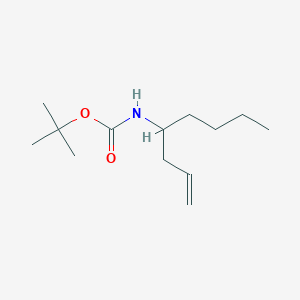
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)
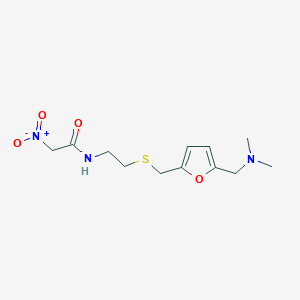
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)
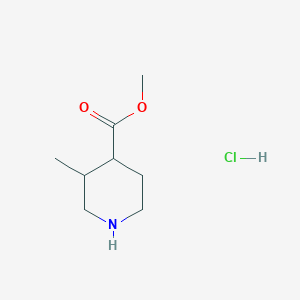
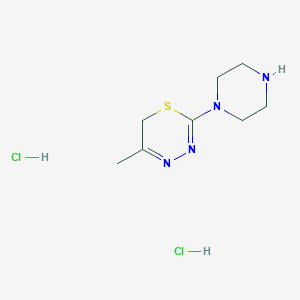
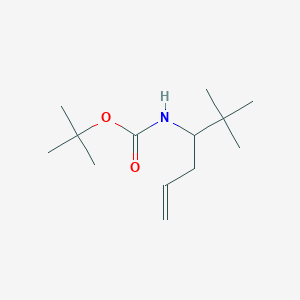
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)